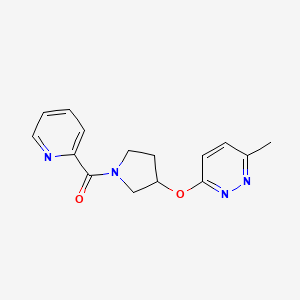
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound might involve the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Compounds synthesized with similar structural features have been explored for their antimicrobial properties. For instance, a study involving the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives demonstrated antimicrobial potential. These compounds, derived from citrazinic acid, exhibited antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid, suggesting their utility in developing new antimicrobial agents (Hossan et al., 2012).
Analgesic and Antagonistic Activities
Another area of application involves analgesic effects and receptor antagonistic properties. A novel series of derivatives identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists showed analgesic effects in experimental models, indicating their potential in pain treatment (Tsuno et al., 2017).
Insecticidal Activity
Furthermore, certain compounds exhibiting structural similarities have been synthesized and found to have in vivo anti-juvenile-hormone (anti-JH) and insecticidal activities. Such findings open avenues for developing novel insecticides based on these chemical frameworks (Cantín et al., 1999).
Catalytic and Synthetic Applications
The compound's framework is reminiscent of structures used in catalytic processes and synthetic chemistry. For instance, zinc complexes with multidentate nitrogen ligands, sharing similarity in pyridinyl methanone components, have been synthesized, acting as catalysts for aldol reactions. These complexes mimic the active site of zinc-dependent enzymes, demonstrating the utility of such compounds in mimetic catalysis and organic synthesis (Darbre et al., 2002).
Antiproliferative and Anticancer Activities
Compounds with similar chemical backbones have been evaluated for their antiproliferative and anticancer activities. Research has shown that novel heterocycles possess antimicrobial and in vitro anticancer activities, with molecular docking studies providing insights into their mechanisms of action against various cancer cell lines, highlighting their potential in cancer therapy research (Fahim et al., 2021).
Eigenschaften
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-11-5-6-14(18-17-11)21-12-7-9-19(10-12)15(20)13-4-2-3-8-16-13/h2-6,8,12H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGXLXDGDUWKHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

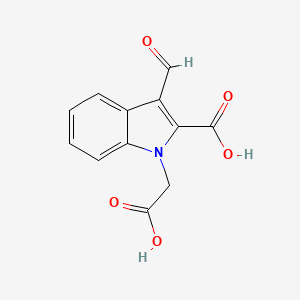
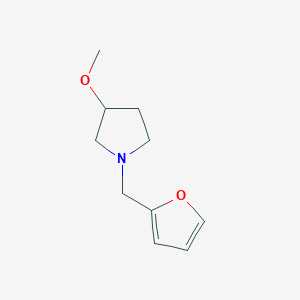
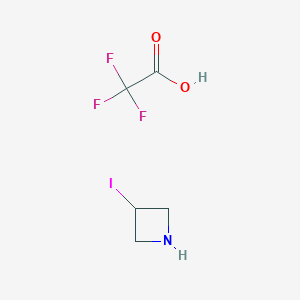
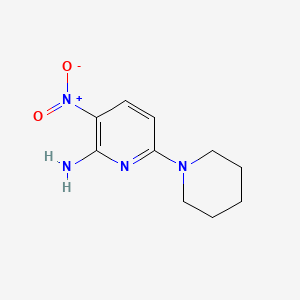
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2545858.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2545860.png)
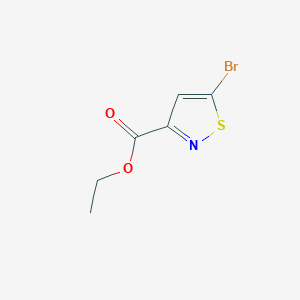
![[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2545863.png)
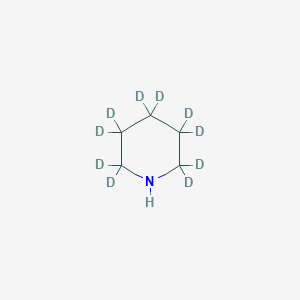
![4-(3-fluorobenzyl)-3-(3-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)
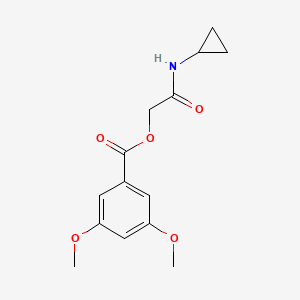
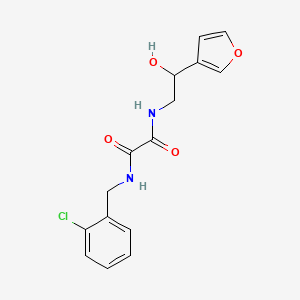
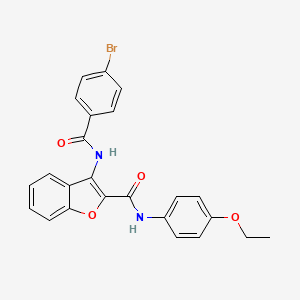
![2-Amino-N-[4-[[4-[[2-(2,5-dioxopyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B2545872.png)